molecular formula C11H13BrO3 B8724123 ethyl 2-(bromomethyl)-6-methoxybenzoate

ethyl 2-(bromomethyl)-6-methoxybenzoate

Cat. No.: B8724123
M. Wt: 273.12 g/mol
InChI Key: HMEBUWRVVLVFOF-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-6-methoxybenzoate is an aromatic ester featuring a bromomethyl substituent at the 2-position and a methoxy group at the 6-position of the benzoate ring. The bromomethyl group enhances electrophilicity, making the compound a valuable intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3

InChI Key

HMEBUWRVVLVFOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(bromomethyl)-6-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 6-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chlorobenzene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-bromomethyl-6-methoxybenzoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

ethyl 2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromomethyl-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the methoxy group can participate in various oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃, MW 180.20)

  • Structural Differences : Lacks the bromomethyl group at the 2-position.
  • Physico-Chemical Properties: Solubility: Highly soluble in ethanol. Identification: Characterized via IR, MS, and NMR.
  • Applications : Primarily used in flavor/fragrance industries due to its ester functionality.
  • Key Contrast : The absence of bromine reduces electrophilicity, limiting its utility in synthetic pathways requiring halogen-mediated reactivity.

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate (C₉H₉BrNO₃, MW 274.08)

  • Structural Differences: Features an amino group (electron-donating) at the 6-position and bromine at the 2-position.
  • Physico-Chemical Properties: Polarity: Increased due to the amino group, enhancing solubility in polar solvents.
  • Applications: Serves as a pharmaceutical intermediate; the amino group enables participation in amidation or diazotization reactions.
  • Key Contrast : The bromine here is directly on the aromatic ring, unlike the bromomethyl side chain in the target compound, leading to distinct reactivity in substitution reactions.

(E)-2-(2-Iodovinyl)-6-Methoxybenzoate Esters (e.g., 1.119c–1.119p)

  • Structural Differences : Replace bromomethyl with iodovinyl groups.
  • Physico-Chemical Properties :
    • Reactivity: Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions.
  • Applications : Used in macrocyclization via ene-yne tandem reactions.
  • Key Contrast : The vinyl iodide moiety enables participation in Heck or Stille couplings, whereas bromomethyl groups are more suited for nucleophilic substitutions.

Ethyl α-(Bromomethyl)acrylate

  • Structural Differences : Acrylate ester with bromomethyl on the α-carbon.
  • Applications : Key precursor in Reformatsky-type reactions for synthesizing α-methylene lactones.
  • Key Contrast : The conjugated double bond in acrylates enables cyclization reactions, unlike the aromatic benzoate core, which stabilizes intermediates via resonance.

Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate (C₁₁H₁₂Br₂O₄, MW 368.02)

  • Structural Differences : Additional bromine at the 3-position and a hydroxy group at the 6-position.
  • Physico-Chemical Properties :
    • Hydrogen Bonding: The hydroxy group increases polarity and boiling point.
  • Applications: Potential use in multi-step syntheses requiring sequential dehalogenation.
  • Key Contrast: Dual bromine atoms enhance steric hindrance and may reduce reaction rates in SN2 mechanisms compared to mono-brominated analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
Ethyl 2-(bromomethyl)-6-methoxybenzoate C₁₁H₁₃BrO₄* ~305.13 2-Bromomethyl, 6-methoxy Synthetic intermediate, alkylation
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-Methoxy Flavors, fragrances
Methyl 6-amino-2-bromo-3-methoxybenzoate C₉H₉BrNO₃ 274.08 6-Amino, 2-bromo, 3-methoxy Pharmaceutical intermediates
Ethyl α-(bromomethyl)acrylate C₆H₉BrO₂ 193.04 α-Bromomethyl, acrylate α-Methylene lactone synthesis
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate C₁₁H₁₂Br₂O₄ 368.02 3-Bromo, 2-bromomethyl, 6-hydroxy Multi-step organic synthesis

*Estimated based on structural analogs.

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